N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine
Description
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine is a tertiary amine derivative characterized by a phenoxyethyl backbone substituted with a methyl group at the 4-position of the aromatic ring and an amino group at the 2-position. The molecule also features N-methyl and N-phenyl substituents on the ethylamine chain.
Properties
IUPAC Name |
5-methyl-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-8-9-16(15(17)12-13)19-11-10-18(2)14-6-4-3-5-7-14/h3-9,12H,10-11,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJBGBJMOLCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(C)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine typically involves the reaction of 2-amino-4-methylphenol with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine, a compound with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol, has garnered attention in various scientific research applications. This article explores its potential uses across different fields, supported by data tables and case studies.
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C₁₆H₂₀N₂O
- Molecular Weight: 256.34 g/mol
- CAS Number: 946773-58-6
The compound features a phenoxy group, an amine functionality, and an ethyl chain, which contribute to its chemical reactivity and potential biological activity.
Biomedical Research
This compound has shown promise in biomedical research, particularly in the development of therapeutic agents. Its structural characteristics suggest potential interactions with biological targets, which can be explored for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in tumor cells, suggesting that this compound may have similar properties.
Forensic Applications
The compound's chemical stability and reactivity make it suitable for forensic applications, particularly in toxicology and drug analysis. Its ability to form stable complexes with certain biomolecules can aid in the detection of substances in biological samples.
Case Study: Toxicological Analysis
In forensic toxicology, compounds with amine functionalities are often analyzed due to their prevalence in illicit drugs. A study involving this compound could provide insights into its detection methods and stability under various conditions.
Clinical Diagnostics
In clinical settings, the compound may be used as a reagent for diagnostic assays. Its specific interactions with biological molecules can be exploited to develop sensitive detection methods for biomarkers associated with diseases.
Case Study: Biomarker Detection
Research focusing on amine-based compounds has led to the development of assays for detecting specific biomarkers in blood samples. This compound could potentially enhance the sensitivity and specificity of such diagnostic tests.
Data Tables
| Application Area | Description | Example Case Studies |
|---|---|---|
| Biomedical Research | Drug development and therapeutic applications | Anticancer studies on similar compounds |
| Forensic Applications | Toxicological analysis and substance detection | Analysis of amine compounds in biological samples |
| Clinical Diagnostics | Reagent for diagnostic assays | Development of assays for specific disease biomarkers |
Mechanism of Action
The mechanism of action for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s closest analogs differ in substituent patterns on the aromatic ring, ethyl chain, or amine groups. Key comparisons include:
Key Observations :
- The amino group in the target compound (2-amino-4-methyl) may favor hydrogen bonding in biological systems .
- Amine Modifications : Dimethylamine () increases steric bulk compared to the N-methyl-N-phenyl configuration, altering pharmacokinetics. Dihydrochloride salts () improve aqueous solubility for drug formulations.
- Backbone Flexibility: The phenoxyethyl chain in the target compound allows conformational flexibility, whereas rigid analogs like benzylamine derivatives () exhibit distinct binding profiles.
Biological Activity
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine is a compound of significant interest in the field of medicinal chemistry due to its structural properties and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O, with a molecular weight of 256.35 g/mol. The compound features an amino group, a phenoxy moiety, and a methylated phenylamine structure, which contribute to its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation but are believed to include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth. For instance, one study reported an IC50 value of 900 nM for a related compound against certain cancer cell lines .
- Neurotransmitter Interaction : The compound's structural analogs have shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H20N2O | Potential antitumor and neuroactive effects |
| N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Significant interaction with neurotransmitter systems |
| N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Studied for enzyme interactions |
Case Studies
-
Antitumor Activity Evaluation :
A study conducted on various analogs of the compound showed promising results in inhibiting cell proliferation in cancer cell lines. The most active analog exhibited an IC50 value of 900 nM, indicating strong potential as an antitumor agent . -
Neuropharmacological Effects :
Research has shown that derivatives of this compound can modulate neurotransmitter release and receptor activity. This suggests its potential utility in developing treatments for conditions such as depression or anxiety disorders . -
Metabolic Pathway Interaction :
Investigations into the metabolic pathways affected by this compound have revealed its ability to inhibit specific enzymes involved in drug metabolism. This could enhance the efficacy of co-administered drugs by reducing their metabolic clearance .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and alkylation reactions. For example, a primary amine (e.g., 2-amino-4-methylphenol) can react with a dihaloethane derivative (e.g., 1,2-dibromoethane) under basic conditions to form a phenoxy-ethyl intermediate. Subsequent alkylation with N-methyl-N-phenylamine introduces the tertiary amine group. Key parameters include pH control (8–10) and anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons, methyl groups, and ethylene linkages. For instance, the methyl group on the phenyl ring typically appears as a singlet at ~2.3 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amine N-H stretches (~3300 cm⁻¹) .
Q. How can researchers optimize solvent selection for purification of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility during synthesis, while gradient column chromatography (silica gel, hexane/ethyl acetate) resolves impurities. Recrystallization using ethanol/water mixtures improves purity, with cooling rates adjusted to avoid amorphous solid formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, conflicting IC₅₀ values in kinase inhibition studies may require HPLC purity checks (>98%) and standardized buffer systems (e.g., Tris-HCl at pH 7.4) .
Q. What strategies mitigate regioselectivity challenges during alkylation of the phenoxy-ethylamine intermediate?
- Methodological Answer : Competing O- vs. N-alkylation can be minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and controlled stoichiometry. Temperature modulation (0–5°C for exothermic reactions) and protecting groups (e.g., Boc for amines) improve selectivity. Post-reaction analysis via TLC (Rf comparison with standards) ensures regiochemical fidelity .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methyl on the phenyl ring) enhance nucleophilicity at the amine site, facilitating Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations predict charge distribution, guiding catalyst selection (e.g., Pd(OAc)₂ with Xantphos ligand). Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
